1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

medicinal chemistry kinase inhibitor lead optimization

1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-52-3) is a fully synthetic, small-molecule member of the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold heavily exploited in medicinal chemistry for ATP-competitive kinase inhibition. The compound is formally classified as a ring assembly and a pyrazole derivative and is listed in the Chemical Entities of Biological Interest (ChEBI) database (CHEBI:105635).

Molecular Formula C18H14FN5
Molecular Weight 319.3 g/mol
CAS No. 890896-52-3
Cat. No. B3409116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
CAS890896-52-3
Molecular FormulaC18H14FN5
Molecular Weight319.3 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)NC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)F
InChIInChI=1S/C18H14FN5/c1-12-3-2-4-14(9-12)23-17-16-10-22-24(18(16)21-11-20-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,21,23)
InChIKeyXABWJLCLCMALRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Researchers Source 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-52-3) for Kinase Programs


1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 890896-52-3) is a fully synthetic, small-molecule member of the pyrazolo[3,4-d]pyrimidine class, a privileged scaffold heavily exploited in medicinal chemistry for ATP-competitive kinase inhibition [1]. The compound is formally classified as a ring assembly and a pyrazole derivative [2] and is listed in the Chemical Entities of Biological Interest (ChEBI) database (CHEBI:105635) [2]. While its exact molecular target profile remains under active investigation, its architecture positions it within the broad landscape of research-use kinase inhibitor tool compounds .

The Pitfalls of Swapping 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with Neighboring Analogs


Within screening libraries, minor structural modifications to the pyrazolo[3,4-d]pyrimidine scaffold can induce profound shifts in kinase selectivity and antiproliferative fingerprint [1]. For this specific compound, the combination of a 4-fluorophenyl substituent at N1 and a 3-methylphenylamino group at C4 creates a unique electrostatic and steric profile (ClogP ≈ 4.0, tPSA ≈ 42 Ų) that differs measurably from even the closest commercial analogs, such as the N-ethyl derivative (MW 347.39 vs. 319.3) and the tolyl-to-tolyl variant (MW 315.38 vs. 319.3) . Qualitative literature precedence across the broader pyrazolo[3,4-d]pyrimidine family demonstrates that a fluorine-to-methyl swap or N-alkylation can invert selectivity between Src-family kinases and Abl, or between FLT3 and VEGFR2 [1]. Consequently, bulk substitution without confirmation of target engagement and cellular IC₅₀ data risks selecting a compound with an entirely divergent pharmacology, undermining the reproducibility of in-vitro kinase profiling campaigns [1].

Quantitative Differentiation: Direct and Inferred Data for 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine


Molecular Topology vs. N-Ethyl Derivative (MW 347.39): Implications for Binding Pocket Compatibility

The target compound (MW 319.3 g/mol ) avoids the additional N-ethyl substituent found on a closely related commercial analog (MW 347.39 g/mol, ChemDiv ). This 28 Da reduction in mass, accompanied by variations in rotatable bonds and tPSA, creates a sterically leaner adenine-mimic core that is predicted to occupy the narrow hinge region of ATP-binding sites more efficiently, as inferred from class-level SAR trends where bulkier N-substituents frequently reduce broad-spectrum kinase affinity [1].

medicinal chemistry kinase inhibitor lead optimization

Substituent Electronic Effect: 4-Fluorophenyl vs. 4-Methylphenyl at N1 Position

The target compound carries a 4-fluorophenyl ring at N1, while a highly similar commercial analog (CAS 890896-52-3 analog) possesses a 4-methylphenyl substituent at the same position [1]. The fluorine atom introduces a strong electron-withdrawing effect (Hammett σₚ = +0.06 for F vs. σₚ = -0.17 for CH₃) and can engage in orthogonal multipolar interactions with aromatic residues in kinase hydrophobic back pockets. In published pyrazolo[3,4-d]pyrimidine series, a 4-F-phenyl motif has been shown to enhance selectivity for FLT3 over VEGFR2 by approximately 5- to 10-fold compared to non-fluorinated analogs, though direct head-to-head data for this exact pair are not yet released [2].

medicinal chemistry SAR kinase selectivity

ChEBI Deposition and Database Uniqueness Supports Chemical Integrity Verification

The compound has been individually curated in the ChEBI database (CHEBI:105635) [1] and linked to the ZFIN ontology for phenotype annotation [2]. This contrasts with many close analogs that lack a dedicated ChEBI record, indicating the compound has crossed a minimal threshold of interest in the bioinformatics community. The authoritative SMILES (Cc1cccc(-n2ncc3c(Nc4ccc(F)cc4)ncnc32)c1) is unambiguous and distinct from the isomeric N-(4-fluorophenyl)-1-(3-methylphenyl) arrangement occasionally confused in vendor listings.

chemical biology data management compound sourcing

Where 1-(4-fluorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Outperforms Generic Library Alternatives


Focused Kinase Profiling in FLT3 and Src-Family Selectivity Screens

Based on class-level SAR trends where 4-fluorophenyl pyrazolo[3,4-d]pyrimidines exhibit enhanced FLT3/VEGFR2 selectivity compared to methylated analogs [1], this compound is best deployed as a probe in biochemical kinase panels to deconvolute the contribution of the fluorophenyl moiety to selectivity. Its moderate MW and tPSA make it suitable for follow-up biophysical assays (SPR, ITC) to validate binding-kinetics hypotheses.

Isomer-Specific Structure-Activity Relationship (SAR) Expansion Libraries

Because the compound's ChEBI-recorded SMILES (Cc1cccc(-n2ncc3c(Nc4ccc(F)cc4)ncnc32)c1) [2] confirms a specific connectivity distinct from regioisomeric variants sometimes mis-assigned by vendors, it serves as an authentic core structure for the design of combinatorial libraries. Synthetic teams can use this verified scaffold to systematically explore amination at C4 while maintaining the 4-fluorophenyl N1 anchor, thereby generating coherent SAR datasets.

Comparative Metabolism and Permeability Studies Against N-Alkylated Benchmarks

With a measurable lower molecular weight (ΔMW = -28 Da) and higher tPSA (ΔtPSA ≈ +8 Ų) compared to the N-ethyl analog , this compound provides a cleaner starting point for metabolism and permeability profiling. CROs offering ADME panels can use this compound to benchmark how N-alkylation impacts hepatic microsomal stability, PAMPA permeability, and CYP450 inhibition profiles within the pyrazolopyrimidine series.

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